molecular formula C10H10Br2O2 B1590713 Ethyl 2-bromo-2-(4-bromophenyl)acetate CAS No. 77143-76-1

Ethyl 2-bromo-2-(4-bromophenyl)acetate

Cat. No.: B1590713
CAS No.: 77143-76-1
M. Wt: 321.99 g/mol
InChI Key: PPRAWWBOUOBAON-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C10H10Br2O2. It is a brominated ester that is often used as an intermediate in organic synthesis, particularly in the pharmaceutical industry . The compound is characterized by the presence of two bromine atoms attached to a phenyl ring and an ester functional group.

Scientific Research Applications

Ethyl 2-bromo-2-(4-bromophenyl)acetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(4-bromophenyl)acetate typically involves the bromination of ethyl 2-(4-bromophenyl)acetate. This can be achieved through the reaction of ethyl 2-(4-bromophenyl)acetate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2-(4-bromophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form ethyl 2-(4-bromophenyl)acetate using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenyl acetates.

    Reduction: Formation of ethyl 2-(4-bromophenyl)acetate.

    Oxidation: Formation of 2-bromo-2-(4-bromophenyl)acetic acid.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • Methyl 2-bromo-2-(4-bromophenyl)acetate
  • Ethyl 4-bromophenylacetate

Comparison: this compound is unique due to the presence of two bromine atoms, which enhances its reactivity compared to similar compounds with only one bromine atom.

Properties

IUPAC Name

ethyl 2-bromo-2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRAWWBOUOBAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509007
Record name Ethyl bromo(4-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77143-76-1
Record name Ethyl bromo(4-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-(4-bromophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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